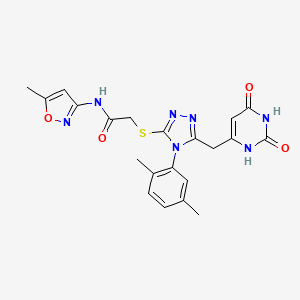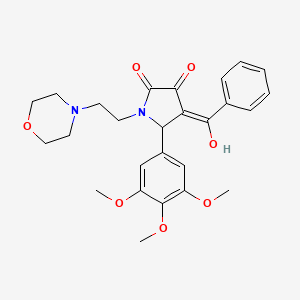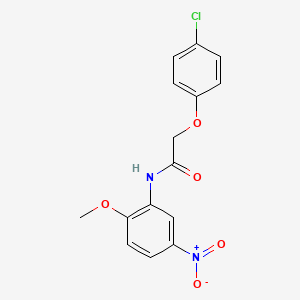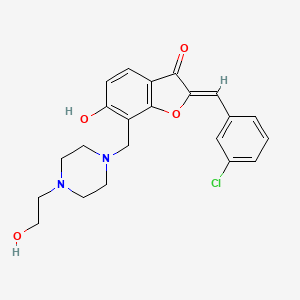
(4-Ethoxyphenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethoxyphenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research in recent years. It is commonly known as "EMPM" and has been found to have various applications in the field of medicine and drug development.
Aplicaciones Científicas De Investigación
Novel Heterocyclic System Synthesis
Deady and Devine (2006) explored the Hofmann rearrangement and subsequent reactions of aminonaphthyridinones to create new heterocyclic systems. This research contributes to the understanding of pyrrole-type reactivity and the development of novel compounds potentially useful in various scientific applications (Deady & Devine, 2006).
Methoxylated Pyrrolin-2-ones Synthesis
Ghelfi et al. (2003) demonstrated a method for synthesizing 5-methoxylated 3-pyrrolin-2-ones, which are valuable for the preparation of agrochemicals and medicinal compounds. This research highlights the versatility of chlorinated pyrrolidin-2-ones in producing useful derivatives (Ghelfi et al., 2003).
Crystal Structure Analysis
Lakshminarayana et al. (2009) synthesized and characterized a compound structurally related to the specified chemical, providing detailed X-ray diffraction (XRD) analysis. This work is crucial for understanding the molecular geometry and potential interactions of similar compounds (Lakshminarayana et al., 2009).
Antimicrobial Activity of Novel Pyrrole Derivatives
Hublikar et al. (2019) synthesized a series of novel pyrrole derivatives to evaluate their in vitro antimicrobial activities. This research suggests that pyrrole chalcone derivatives can serve as significant antimicrobial agents, highlighting the potential for the development of new therapeutic tools (Hublikar et al., 2019).
Electrochromic Devices Applications
Su, Chang, and Wu (2017) synthesized dithienylpyrroles-based electrochromic polymers, demonstrating their application in high-contrast electrochromic devices. This research showcases the potential of pyrrole-based materials in developing energy-efficient display technologies (Su, Chang, & Wu, 2017).
Propiedades
IUPAC Name |
(4-ethoxyphenyl)-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-23-16-7-5-15(6-8-16)19(22)21-11-10-17(13-21)24-18-9-4-14(2)12-20-18/h4-9,12,17H,3,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZCIGGITXZSFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-cyano-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)acetamide](/img/structure/B2645023.png)
![1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-(3,4-dichlorobenzoyl)piperazine](/img/structure/B2645024.png)
![(E)-2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2645025.png)
![N-[(3-Methoxythiolan-3-yl)methyl]prop-2-enamide](/img/structure/B2645026.png)
![2-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B2645032.png)
![3-phenyl-N-[3-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]propanamide](/img/structure/B2645033.png)

![N-[(2-Tert-butyltetrazol-5-yl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-5-yl)methanamine;hydrochloride](/img/structure/B2645037.png)


![4-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2645041.png)
![3,4-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2645042.png)